molecular formula C21H19ClFNO B12721105 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride CAS No. 96892-56-7

1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride

Cat. No.: B12721105
CAS No.: 96892-56-7
M. Wt: 355.8 g/mol
InChI Key: PTLHHROBRYRKDL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tetrahydroisoquinoline core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with phenylacetonitrile, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the synaptic uptake of serotonin and norepinephrine, thereby influencing mood and anxiety levels . The compound’s molecular targets include serotonin and norepinephrine transporters, which are critical in the regulation of these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a promising candidate for further research in the treatment of mood disorders.

Properties

CAS No.

96892-56-7

Molecular Formula

C21H19ClFNO

Molecular Weight

355.8 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phenyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride

InChI

InChI=1S/C21H18FNO.ClH/c22-17-8-6-15(7-9-17)21-20-11-10-19(24)14-16(20)12-13-23(21)18-4-2-1-3-5-18;/h1-11,14,21,24H,12-13H2;1H

InChI Key

PTLHHROBRYRKDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl

Origin of Product

United States

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